molecular formula C10H12Cl2 B1597269 1,2-Bis(chloromethyl)-4,5-dimethylbenzene CAS No. 2362-16-5

1,2-Bis(chloromethyl)-4,5-dimethylbenzene

Cat. No. B1597269
CAS RN: 2362-16-5
M. Wt: 203.1 g/mol
InChI Key: UIMFHDVFMPUGMO-UHFFFAOYSA-N
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Description

1,2-Bis(chloromethyl)-4,5-dimethylbenzene (BCDM) is an organochlorine compound with a wide range of applications in the scientific and industrial fields. It is used as an intermediate in the synthesis of other compounds, as a reactant in the production of polymers, and as a catalyst in the production of dyes and pigments. BCDM is also used in the formulation of pharmaceuticals, agrochemicals, and other industrial products. In addition, BCDM is used in the synthesis of other compounds, such as polymers, dyes, and pigments.

Scientific Research Applications

  • Chemistry

    • Application : 1,2-Bis(chloromethyl)benzene is a chemical compound used in various chemical reactions .
    • Method of Application : The specific methods of application can vary greatly depending on the specific reaction being performed. Typically, it would be used as a reagent in a chemical reaction .
    • Results : The outcomes of these reactions would also depend on the specific reaction being performed .
  • Organic Synthesis

    • Application : 1,2-Bis(chloromethyl)benzene has been used in the base-catalyzed diborylation of alkynes .
    • Method of Application : This process involves the use of a catalytic amount of K2CO3 under mild conditions .
    • Results : The result of this reaction is the formation of cis-1,2-bis(boryl)alkenes. These compounds were then used to construct tetrasubstituted alkenes and phenanthrene derivatives via Suzuki-Miyaura cross coupling .

properties

IUPAC Name

1,2-bis(chloromethyl)-4,5-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2/c1-7-3-9(5-11)10(6-12)4-8(7)2/h3-4H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMFHDVFMPUGMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)CCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40335282
Record name 1,2-Bis(chloromethyl)-4,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40335282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(chloromethyl)-4,5-dimethylbenzene

CAS RN

2362-16-5
Record name 1,2-Bis(chloromethyl)-4,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40335282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Bis(chloromethyl)-4,5-dimethylbenzene,tech., 92%
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
AZ Al-Rubaie - Journal of organometallic chemistry, 1990 - Elsevier
Reaction of 1,2-bis(chloromethyl)-4,5-dimethylbenzene with tellurium powder and sodium iodide gives the red-orange 2,2-diiodo-5,6-dimethyl-1,3-dihydro-2-telluraindene (I). …
Number of citations: 7 www.sciencedirect.com
YF Chen, LP Cao, J Qin - Acta Crystallographica Section E: Structure …, 2006 - scripts.iucr.org
The title compound, C10H11Cl2NO2, consists of a benzene core functionalized by one nitro group, two methyl groups, and two chloromethyl groups. The crystal structure is stabilized …
Number of citations: 4 scripts.iucr.org
YL Hu, M Lu, XB Liu, SB Zhang, ZH Ji, TT Lu - Arkivoc, 2010 - arkat-usa.org
In this article, pyromellitic dianhydride could be successfully obtained in 76.7% total yield by an aerobic oxidation of 1, 4-bis (chloromethyl)-2, 5-dimethylbenzene or 1, 5-bis (…
Number of citations: 7 www.arkat-usa.org
MF Lappert, TR Martin, CL Raston… - Journal of the …, 1982 - pubs.rsc.org
A high-yield synthesis of a tetrahydrofuran (thf) solution of the di-Grignard reagent (A) derived from o-bis(chloromethyl)benzene is described, as well as that of an analogue obtained …
Number of citations: 9 pubs.rsc.org
T Kishida, T Yamauchi, Y Kubota, Y Sugi - Green chemistry, 2004 - pubs.rsc.org
Rare-earth metal triflates, such as Sc(OTf)3, Yb(OTf)3, and Sm(OTf)3 work as highly effective catalysts for the chloromethylation of aromatic hydrocarbons with hydrochloric acid and …
Number of citations: 29 pubs.rsc.org
M Rahimizadeh, ER Seresht… - Journal of Chemical …, 2007 - journals.sagepub.com
The first example of immobilisation of some glycoluril-based molecular clips, which are good receptors for dihydroxybenzenes, on silica gel and alumina is described. 4,4′-Bis(…
Number of citations: 2 journals.sagepub.com
T Amaya, T Ito, S Katoh, T Hirao - Tetrahedron, 2015 - Elsevier
Doubly functionalized dioxosumanene was designed and synthesized to extend π conjugation bi-directionally. Friedel–Crafts double cycloalkylation to sumanene proceeded selectively …
Number of citations: 9 www.sciencedirect.com
YL Hu, X Liu, TT Lu, M Lu, Q Ge, SB Zhang - Journal of the Iranian …, 2011 - Springer
A series of new imidazolium-type ionic liquids based on polyethylene glycol have been prepared. The new recyclable temperature-dependant phase-separation system comprised of [C …
Number of citations: 2 link.springer.com
Y Wang, Y ** - Journal of the Chilean Chemical Society, 2013 - SciELO Chile
The chloromethylation of aromatic hydrocarbons proceeded efficiently using the reusable imidazolium-based ionic liquid as promoter. Mild reaction conditions, enhanced rates, …
Number of citations: 4 www.scielo.cl
AZ Al-Rubaie, YN Al-Obaidi, LZ Yousif - Polyhedron, 1990 - Elsevier
The synthesis and characterization of new rhodium(III) complexes containing tellurium heterocyclic ligands are described. All complexes have the general formula of RhCl 3 L 3 (where …
Number of citations: 19 www.sciencedirect.com

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